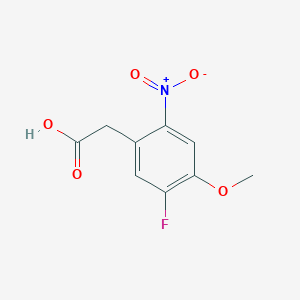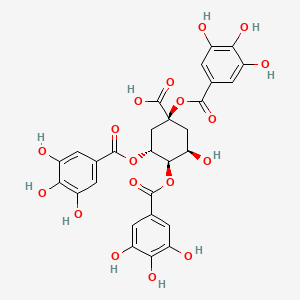
5-Fluoro-4-methoxy-2-nitrophenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methoxy-2-nitrophenylacetic acid is a chemical compound with the molecular formula C9H8FNO5 and a molar mass of 229.16 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenylacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-Fluoro-4-methoxyphenylacetic acid, followed by purification and isolation of the desired product . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methoxy-2-nitrophenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
5-Fluoro-4-methoxy-2-nitrophenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group may also influence the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-2-nitrophenylacetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-2-nitrophenylacetic acid: Lacks the methoxy group, potentially altering its chemical properties and applications.
5-Fluoro-4-methoxyphenylacetic acid: Lacks the nitro group, which is crucial for certain chemical reactions and biological effects.
Uniqueness
5-Fluoro-4-methoxy-2-nitrophenylacetic acid is unique due to the presence of all three functional groups (fluorine, methoxy, and nitro) on the phenylacetic acid backbone.
Propriétés
Formule moléculaire |
C9H8FNO5 |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
2-(5-fluoro-4-methoxy-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8FNO5/c1-16-8-4-7(11(14)15)5(2-6(8)10)3-9(12)13/h2,4H,3H2,1H3,(H,12,13) |
Clé InChI |
WWCTZJLHZWRRQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)[N+](=O)[O-])CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)













